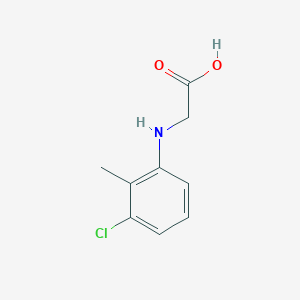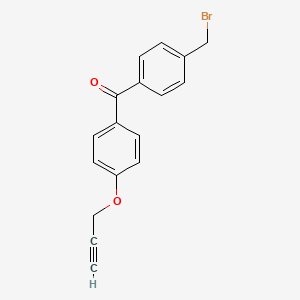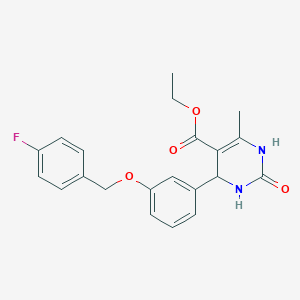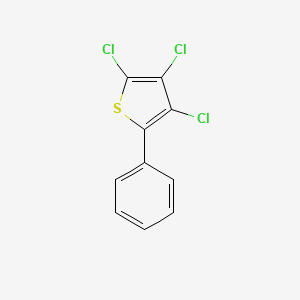![molecular formula C14H12F2N2OS B11942362 1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea is an organic compound that features a urea linkage between a difluorophenyl group and a methylsulfanylphenyl group
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea typically involves the reaction of 2,5-difluoroaniline with 4-(methylsulfanyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its chemical reactivity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea can be compared with other similar compounds, such as:
(2,5-Difluorophenyl)[4-(methylsulfanyl)phenyl]methanone: This compound has a similar structure but lacks the urea linkage, which can affect its chemical properties and biological activities.
2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione: This compound contains a morpholine ring and a thione group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12F2N2OS |
|---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-3-(4-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C14H12F2N2OS/c1-20-11-5-3-10(4-6-11)17-14(19)18-13-8-9(15)2-7-12(13)16/h2-8H,1H3,(H2,17,18,19) |
InChI Key |
DAMUBMPBYJRSRI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)

![Thiazolidinone]](/img/structure/B11942299.png)






![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)

![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)
